1,3-Dibromo-5-(difluoromethoxy)benzene
Overview
Description
1,3-Dibromo-5-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H4Br2F2O It is a derivative of benzene, where two bromine atoms and a difluoromethoxy group are substituted at the 1, 3, and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-(difluoromethoxy)benzene can be synthesized through a multi-step process involving the bromination of a suitable precursor, followed by the introduction of the difluoromethoxy group. One common method involves the bromination of 1,3-difluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 1,3-dibromo-5-fluorobenzene is then reacted with difluoromethyl ether under specific conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and etherification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-5-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the compound.
- Biaryl compounds from coupling reactions .
Scientific Research Applications
1,3-Dibromo-5-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-(difluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and difluoromethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound a potential candidate for drug development and other applications .
Comparison with Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar structure but with a fluorine atom instead of the difluoromethoxy group.
1,3-Dibromo-5-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of the difluoromethoxy group.
Uniqueness: 1,3-Dibromo-5-(difluoromethoxy)benzene is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1,3-dibromo-5-(difluoromethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRPGGXNTIUCCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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